molecular formula C12H13NO3 B2399576 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid CAS No. 2971-18-8

4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid

Cat. No.: B2399576
CAS No.: 2971-18-8
M. Wt: 219.24
InChI Key: CDVWMZQPMYOBJM-UHFFFAOYSA-N
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Description

4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid is a chemical compound with the molecular formula C12H13NO3. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid typically involves the reaction of indole derivatives with butanoic acid derivatives under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where indole is reacted with a butanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of substituted indole derivatives .

Scientific Research Applications

4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Used as a rooting hormone in plant propagation.

Uniqueness

4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .

Properties

IUPAC Name

4-(2-oxo-1,3-dihydroindol-3-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11(15)7-3-5-9-8-4-1-2-6-10(8)13-12(9)16/h1-2,4,6,9H,3,5,7H2,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVWMZQPMYOBJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60993242
Record name 4-(2-Hydroxy-3H-indol-3-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60993242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7243-03-0
Record name 4-(2-Hydroxy-3H-indol-3-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60993242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Concentrated HCl (16.6 mL) was added dropwise with stirring, over 10 minutes, to a solution of 4-(3-indolyl)butanoic acid [II: R1 =R3 =H, R2 =(CH2)3COOH] (2.00 g) in DMSO (7.0 mL) at room temperature (method of Savige WE, Fontana A, J. Chem. Soc. Chem. Commun. 1976:599). After 15 minutes reaction, the mixture was diluted with water (80 mL) and extracted with EtOAc (4×100 mL). Removal of the solvent gave crude 4-(2-oxo-3-indolinyl)butanoic acid [III: R1 =R3 =H, R2 =(CH2)3COOH] (2.07 g, 96%) as a green-brown solid; mp (water) 169°-171° C. (Hinman RL, Bauman CP, J. Org. Chem, 1964;29:1206 record mp 170°-171° C.).
Name
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16.6 mL
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reactant
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2 g
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7 mL
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reactant
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80 mL
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Similar treatment of methyl 3-(3-indolinyl)propanoic [II: R1 =R3 =H, R2 =(CH2)2COOH] (0.93 g) with DMSO/HCl, followed by esterification with diazomethane and chromatography on silica gel, gave methyl 3-(2-oxo-3-indolyl)propanoate [III: R1 -R3 =H, R2 =(CH2)2COOMe] (0.89 g, 89%) as a yellow oil (Julian P. L., Printy H. C., J. Am. Chem. Soc. 1953;75:5301-5305 report mp 79°-80° C.).
Quantity
0.93 g
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reactant
Reaction Step One
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DMSO HCl
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0 (± 1) mol
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reactant
Reaction Step Two
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reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Reaction of the ester [II: R1 =R3 =H, R2 =(CH2)3COOMe, R3 =Me] with DMSO/HCl as above gave crude 4-(1-methyl-2-oxo-3-indolinyl)butanoic acid [III: R1 =R3 =H, R2 =(CH2)3COOMe, R3 =Me] (0.84 g, 91% yield) as a brown oil.
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DMSO HCl
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